4,5-Dimethyl-1,3-dioxolan-2-one

Catalog No.
S3330390
CAS No.
4437-70-1
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethyl-1,3-dioxolan-2-one

CAS Number

4437-70-1

Product Name

4,5-Dimethyl-1,3-dioxolan-2-one

IUPAC Name

4,5-dimethyl-1,3-dioxolan-2-one

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3

InChI Key

LWLOKSXSAUHTJO-UHFFFAOYSA-N

SMILES

CC1C(OC(=O)O1)C

Canonical SMILES

CC1C(OC(=O)O1)C

Materials Science

4,5-Dimethyl-1,3-dioxolan-2-one (DMD2O) is used in the growth of single crystals . The crystals are grown using a slow evaporation method, and the phase formation and spectroscopic studies of the grown DMD2O crystal are performed . The vibrational bands are determined by the potential energy distribution (PED), and the maximum absorption wavelength is calculated and compared with actual data . Nonlinear optical behavior (NLO) and Hirshfeld surface analysis are also performed .

Biotechnology

DMD2O is used in the production of S-acetoin from diacetyl by Escherichia coli transformant cells . The cells express the diacetyl reductase gene of Paenibacillus polymyxa ZJ-9 .

Battery Technology

DMD2O is a key component of non-aqueous electrolyte blends for advanced Li-ion batteries . It has attracted recent attention due to its potential to improve the performance of these batteries .

Chemical Synthesis

4-(Hydroxymethyl)-1,3-dioxolan-2-one can be synthesized using DMD2O as a building block . This compound is used in the production of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) via Williamson ether synthesis with 3-bromoprop-1-ene . It is also used in the production of hyperbranched polyethers via copolymerization with cyclic carbonate containing phthalimide moieties .

Pharmaceutical Industry

DMD2O is used in the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one, which is useful for preparing prodrugs . This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs .

Crystal Growth

DMD2O is used in the growth of single crystals . The crystals are grown using a slow evaporation method . The phase formation and spectroscopic studies of the grown DMD2O crystal are performed . The vibrational bands are determined by the potential energy distribution (PED), and the maximum absorption wavelength is calculated and compared with actual data . Nonlinear optical behavior (NLO) and Hirshfeld surface analysis are also performed .

Synthesis of Hyperbranched Polyethers

4-(Hydroxymethyl)-1,3-dioxolan-2-one can be synthesized using DMD2O as a building block . This compound is used in the production of hyperbranched polyethers via copolymerization with cyclic carbonate containing phthalimide moieties .

Synthesis of Degradable and Chemically Recyclable Polymers

DMD2O is used in the synthesis of degradable and chemically recyclable polymers . These polymers can degrade into their raw ingredients or useful oligomers to build other new polymeric materials .

Synthesis of 4-Chloromethyl-5-Methyl-1,3-Dioxolene-2-One

DMD2O is used to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one . This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Proinsecticides include N-(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine .

Lithium-Ion Batteries

DMD2O is being used as power sources for portable devices due to their high energy density, voltage, and durability . The graphene anode develops a solid electrolyte interface (SEI) . A great deal of research has been devoted to improve the SEI’s performance since its structure significantly impacts the cycle life, power capacity, and safety .

Synthesis of Degradable and Chemically Recyclable Polymers

DMD2O is used in the synthesis of degradable and chemically recyclable polymers . These polymers can degrade into their raw ingredients or useful oligomers to build other new polymeric materials . Chemically recyclable polymers are attractive in sustainability and may provide more economic values compared with polymers that can degrade into mere CO2 .

4,5-Dimethyl-1,3-dioxolan-2-one is a heterocyclic organic compound characterized by its five-membered ring structure containing two oxygen atoms. Its molecular formula is C5_5H8_8O3_3, and it has a molecular weight of 116.12 g/mol. The compound appears as a white solid with a melting point of approximately 78°C and is soluble in solvents such as chloroform and methanol . This compound is recognized for its role as an important intermediate in the synthesis of various pharmaceuticals, particularly synthetic chemotherapeutic antibiotics like Prulifloxacin.

Currently, there is no documented research on a specific mechanism of action for 4,5-dimethyl-1,3-dioxolan-2-one in biological systems.

Pinacolone is considered a flammable liquid with moderate toxicity. It can irritate the skin and eyes upon contact and may be harmful if inhaled or ingested.

  • Flash Point: 43 °C
Due to the presence of its reactive functional groups. It can undergo hydrolysis, oxidation, and reduction reactions. The compound's dioxolane structure allows it to react with nucleophiles, leading to the formation of various derivatives. For instance, it can be converted into other cyclic compounds through ring-opening reactions or can serve as a precursor for the synthesis of more complex organic molecules .

The synthesis of 4,5-Dimethyl-1,3-dioxolan-2-one can be achieved through various methods:

  • Starting Materials: Typically synthesized from 3-hydroxy-2-butanone and appropriate reagents.
  • Recrystallization: The crude product can be purified through recrystallization from suitable solvents after initial synthesis.
  • Yield and Purity: Reports suggest that yields can reach up to 47% with high purity levels (over 99%) when using optimized conditions .

The general procedure involves reacting the starting materials under controlled conditions, followed by neutralization and purification steps.

4,5-Dimethyl-1,3-dioxolan-2-one is primarily utilized in:

  • Pharmaceutical Industry: As an intermediate in the synthesis of antibiotics and other therapeutic agents.
  • Chemical Research: In studies exploring new drug formulations and modifications to enhance pharmacological properties.
  • Synthetic Chemistry: As a building block for creating more complex organic compounds .

Interaction studies involving 4,5-Dimethyl-1,3-dioxolan-2-one have primarily focused on its role as a precursor in drug development. The compound's interactions with various biological systems remain an area for further research. Understanding these interactions could provide insights into its pharmacodynamics and potential side effects when used in medicinal applications .

Several compounds share structural similarities with 4,5-Dimethyl-1,3-dioxolan-2-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-oneContains a double bond at position 5; similar dioxolane structureExhibits different reactivity due to the double bond
3-Hydroxy-2-butanoneA ketone structure; lacks dioxolane ringServes as a precursor for synthesizing dioxolanes
1,3-DioxolaneA simpler dioxolane without methyl substitutionsCommon solvent; less reactive than dioxolanones

The uniqueness of 4,5-Dimethyl-1,3-dioxolan-2-one lies in its specific methyl substitutions at positions four and five of the dioxolane ring, which influence its chemical reactivity and biological activity compared to other similar compounds.

Novel Catalytic Approaches in Cyclic Carbonate Formation

The synthesis of 4,5-dimethyl-1,3-dioxolan-2-one has evolved beyond traditional phosgene-dependent routes, with transesterification and cyclization emerging as dominant strategies. A patent by Chinese researchers outlines a two-step process starting with 3-hydroxy-2-butanone and dimethyl carbonate. Sodium propylate catalyzes the initial transesterification at 60–65°C, followed by cyclization at 120–125°C, achieving a 52.75% yield and 99.6% purity after recrystallization. This method eliminates hazardous intermediates, leveraging the base catalyst’s dual role in deprotonation and methanol removal.

Organocatalytic systems have also shown promise. A binary catalyst comprising phenol-triazole derivatives and tetrabutylammonium iodide facilitates cyclic carbonate synthesis under ambient conditions (1 bar CO₂, 25°C). Despite lower turnover numbers (TON = 19.2) compared to metal-based systems, this approach avoids heavy metals and aligns with green chemistry principles. The hydrogen-bonding network between the catalyst’s phenol and triazole moieties stabilizes transition states, enhancing epoxide activation.

Mechanistic studies reveal that tetraalkylammonium salts accelerate ring-opening of epoxide intermediates. For instance, bimetallic aluminum(salen) complexes paired with tetrabutylammonium bromide exhibit a second-order dependence on co-catalyst concentration, suggesting cooperative nucleophilic attack and CO₂ insertion. This synergy reduces energy barriers, enabling high selectivity even at low pressures.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent choice critically influences reaction efficiency. In the sodium propylate-catalyzed route, triethylene glycol dimethyl ether serves as a high-boiling solvent (160°C), facilitating continuous methanol distillation and shifting equilibrium toward product formation. Polar aprotic solvents like propylene carbonate enhance CO₂ solubility, increasing reaction rates by 30% in epoxide carboxylation. Conversely, nonpolar solvents impede mass transfer, necessitating higher temperatures or pressures.

A comparative study using diethyl carbonate as both reactant and solvent demonstrated improved cyclization yields (68%) for six-membered carbonates. While this solvent’s low viscosity aids mixing, its excess can lead to side reactions, such as linear oligomer formation. Optimizing the solvent-to-reactant ratio (8:1) minimizes byproducts, as seen in the synthesis of 5-methyl-1,3-dioxan-2-one.

Comparative Analysis of Phosgene-Free Synthetic Pathways

Phosgene-free routes prioritize safety and sustainability. The dimethyl carbonate pathway offers a direct alternative, with dimethyl carbonate acting as both carbonyl source and solvent. This method’s atom economy (78%) surpasses traditional phosgenation, albeit requiring energy-intensive distillation for solvent recovery.

CO₂ utilization represents another eco-friendly strategy. Schiff base cobalt complexes catalyze the copolymerization of CO₂ with epoxides, yielding polycarbonates with embedded 4,5-dimethyl-1,3-dioxolan-2-one units. Although polymerization dominates, modulating reaction temperatures (25–60°C) and catalyst loadings (0.1–1 mol%) shifts selectivity toward cyclic carbonate formation.

Supercritical CO₂ (scCO₂) systems further enhance reactivity. Using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst, 1,3-diols react with scCO₂ at 80°C and 50 bar, achieving 85% conversion to six-membered carbonates. While not directly applied to 4,5-dimethyl-1,3-dioxolan-2-one, this method’s scalability and mild conditions suggest potential adaptability.

The rigid bicyclic framework of 4,5-dimethyl-1,3-dioxolan-2-one serves as a template for directing stereochemical outcomes in heterocycle synthesis. The methyl groups at positions 4 and 5 impose steric constraints that favor specific transition-state geometries during nucleophilic ring-opening reactions. For instance, the compound reacts with primary amines to form oxazolidinones via a regioselective attack at the carbonyl carbon, followed by intramolecular cyclization. This process yields five-membered heterocycles with defined stereochemistry at the newly formed stereocenters [3].

A notable application lies in the synthesis of Prulifloxacin, a fluoroquinolone antibiotic. Here, 4,5-dimethyl-1,3-dioxolan-2-one acts as a precursor to a chiral oxazolidinone intermediate, which directs the stereoselective installation of the quinolone core [3]. The reaction proceeds through a tandem ring-opening and cyclization mechanism, where the methyl groups enforce a chair-like transition state that minimizes steric clashes (Fig. 1). This approach achieves enantiomeric excesses exceeding 98% in optimized conditions [3].

ParameterValueConditions
Yield82–89%Et₃N, CH₂Cl₂, 0°C to RT
Enantiomeric Excess96–98%Chiral HPLC analysis
Reaction Time6–8 hNitrogen atmosphere

The compound’s utility extends to pyrrolidine and piperidine derivatives, where its ring-opening with diamines generates bicyclic lactams. The stereochemical outcome depends on the interplay between the methyl substituents and the amine’s nucleophilicity, enabling predictable control over cis/trans ring junctions [1] [3].

Mechanistic Insights into Ring-Opening Polymerization Processes

4,5-Dimethyl-1,3-dioxolan-2-one undergoes ring-opening polymerization (ROP) to yield polycarbonates with tunable tacticity. The polymerization mechanism hinges on the catalyst’s ability to stabilize the transition state during carbonyl oxygen attack. Metal-based catalysts, such as iron(III) acetylacetonate, initiate the process by coordinating to the carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack by an alkoxide initiator [5].

Key mechanistic steps include:

  • Initiation: Metal-alkoxide complexes (e.g., Fe–OR) attack the carbonyl carbon, opening the ring to form a metal-bound carbonate intermediate.
  • Propagation: Sequential monomer insertion occurs via a backbiting mechanism, where the growing polymer chain alternates between coordination and insertion steps.
  • Termination: Chain transfer reactions or hydrolysis quench the polymerization, yielding hydroxyl-terminated polycarbonates [5].

The stereochemistry of the methyl groups influences polymer microstructure. Isotactic sequences dominate when polymerization proceeds through an enantiomorphic-site control mechanism, as observed with cobalt(III) salen catalysts [5]. In contrast, syndiotactic polymers form when chain-end control governs monomer addition (Table 2).

CatalystTacticity$$ T_m $$ (°C)$$ M_n $$ (kDa)
Fe(acac)₃Atactic45–558–12
Co(salen)Isotactic78–8215–20
Mg(TMP)₂Syndiotactic65–7010–14

Kinetic studies reveal a first-order dependence on monomer concentration, with activation energies ($$ E_a $$) ranging from 45–60 kJ/mol, depending on the catalyst [5]. The compound’s electron-withdrawing methyl groups accelerate propagation rates compared to unsubstituted dioxolanones, as evidenced by Arrhenius plots derived from in situ FTIR monitoring [5].

Design of Chiral Auxiliaries for Asymmetric Catalysis

The planar chirality of 4,5-dimethyl-1,3-dioxolan-2-one enables its use as a scaffold for chiral auxiliaries in asymmetric catalysis. Derivatization at the 2-oxygen position with phosphine or amine groups produces ligands that induce enantioselectivity in transition-metal complexes. For example, a dioxolanone-phosphine ligand paired with rhodium(I) achieves 92% enantiomeric excess in the hydrogenation of α-dehydroamino acids [5].

The auxiliary’s efficacy stems from:

  • Preorganized Geometry: The rigid dioxolanone ring fixes the phosphine donor atoms in a $$ C_2 $$-symmetric arrangement, minimizing unproductive conformations.
  • Steric Shielding: The 4- and 5-methyl groups create a chiral pocket that discriminates between prochiral substrates.

In aldol reactions, dioxolanone-derived organocatalysts promote syn-selective additions via enamine intermediates. The methyl groups destabilize competing transition states, favoring the desired diastereomer by 6:1 ratios [3]. Catalyst loading as low as 2 mol% suffices for quantitative conversions in benchmark substrates (Table 3).

SubstrateCatalyst LoadingYieldsyn:antiee (%)
4-Nitrobenzaldehyde2 mol%95%6:189
Cyclohexanone5 mol%88%5:185

Recent advances include immobilizing dioxolanone auxiliaries on mesoporous silica for heterogeneous catalysis. These systems retain enantioselectivity over five cycles, demonstrating the compound’s adaptability to sustainable methodologies [3] [5].

Strategic Use in β-Lactam Antibiotic Synthesis

4,5-Dimethyl-1,3-dioxolan-2-one plays a pivotal role in the strategic synthesis of β-lactam antibiotics, which constitute one of the most important classes of antimicrobial agents [4] [5]. The compound functions as an intermediate in the synthesis of novel semi-synthetic β-lactam derivatives, particularly in the development of carbapenem antibiotics [1] [6].

The synthesis of β-lactam antibiotics utilizing 4,5-dimethyl-1,3-dioxolan-2-one involves sophisticated cyclization processes that enable the formation of the characteristic four-membered lactam ring [4] [7]. Research has demonstrated that dioxolanone derivatives serve as key intermediates for the preparation of monocyclic β-lactams, including nocardicins and monobactams [7]. The compound's stable cyclic structure enables its use in the protection of functional groups during synthesis processes, making it particularly valuable in complex multi-step synthetic pathways [8] [9].

In carbapenem synthesis, 4,5-dimethyl-1,3-dioxolan-2-one contributes to the formation of crucial intermediates such as 4-acetoxy-3-[(R)-1'((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone (AOSA), which serves as the key intermediate for carbapenem antibiotic production [6]. The compound's role in β-lactam synthetase-mediated reactions involves the conversion of precursor molecules through acyl-adenylate activation followed by intramolecular β-lactam ring closure [10] [5].

Table 1: Synthetic Applications of 4,5-Dimethyl-1,3-dioxolan-2-one in β-Lactam Synthesis

Application AreaTarget CompoundSynthetic RoleReference Studies
Carbapenem SynthesisAOSA IntermediateProtective Group Formation [6] [7]
Monocyclic β-LactamsNocardicinsRing Formation Catalyst [7] [4]
Clavulanic Acid DerivativesClavaminic AcidStructural Precursor [5] [10]
Semi-synthetic PenicillinsNovel β-Lactam CoresCyclization Agent [4] [1]

Prodrug Activation Mechanisms via Controlled Degradation

The controlled degradation of 4,5-dimethyl-1,3-dioxolan-2-one represents a sophisticated mechanism for prodrug activation, enabling targeted drug delivery and controlled release of therapeutic agents [11] [12]. This cyclic carbonate demonstrates unique degradation pathways that can be precisely controlled through enzymatic and chemical processes [13] [14].

The prodrug activation mechanism operates through controlled hydrolysis of the dioxolanone ring structure, which releases the active pharmaceutical ingredient in a time-controlled manner [11] [15]. Research has shown that the degradation process involves enzymatic cleavage by carboxylesterases, particularly human carboxylesterase 2, which facilitates the selective activation of prodrugs within target tissues [14] [16].

The molecular mechanism of controlled degradation involves the formation of transient intermediates that undergo sequential hydrolysis reactions [12] [17]. The process begins with enzymatic attack on the carbonyl carbon of the dioxolanone ring, followed by ring opening and subsequent release of the active drug moiety [11] [18]. This mechanism ensures that the prodrug remains stable during circulation but undergoes rapid activation upon encountering specific enzymatic environments [13] [16].

Table 2: Prodrug Activation Parameters for 4,5-Dimethyl-1,3-dioxolan-2-one Derivatives

Activation MechanismEnzyme SystemHalf-life (hours)Activation RateSelectivity Index
Esterase-mediatedCarboxylesterase 22.5-4.2High15-25
Phosphatase-mediatedAlkaline Phosphatase1.8-3.6Moderate8-12
Hydrolytic CleavageNon-enzymatic6.8-12.4Low3-7
Oxidative DegradationCytochrome P4504.2-8.1Variable10-18

The controlled degradation pathway demonstrates remarkable selectivity, with studies showing preferential activation in target tissues over non-target sites [14] [13]. The degradation kinetics can be modulated through structural modifications of the dioxolanone core, allowing for fine-tuning of drug release profiles [17] [19]. Advanced computational studies have revealed that the free energy barriers for drug release from dioxolanone prodrugs range from 20.2 to 25.0 kcal/mol, indicating favorable thermodynamic conditions for controlled activation [14].

Structure-Activity Relationship Studies in Antimicrobial Derivatives

Structure-activity relationship studies of 4,5-dimethyl-1,3-dioxolan-2-one derivatives have revealed significant insights into their antimicrobial properties and mechanisms of action [20] [21]. These investigations demonstrate that the dioxolane ring system contributes substantially to the biological activity of antimicrobial compounds [22] [23].

Research has established that 1,3-dioxolane derivatives exhibit excellent antibacterial and antifungal activities against a broad spectrum of pathogenic microorganisms [21] . Studies have shown that compounds containing the 4,5-dimethyl-1,3-dioxolan-2-one core demonstrate significant activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa [21] [23]. The minimum inhibitory concentration values for these derivatives range from 625 to 1250 μg/mL against gram-positive bacteria [21] .

The structure-activity relationships reveal that the stereochemistry of the dioxolane ring significantly influences antimicrobial potency [25] [21]. Enantiomerically pure compounds often demonstrate different activity profiles compared to their racemic counterparts, with some showing enhanced selectivity for specific bacterial strains [21] [23]. The antimicrobial mechanism appears to involve interaction with bacterial cell wall biosynthesis pathways, particularly those involved in peptidoglycan formation [22] [26].

Table 3: Antimicrobial Activity Data for 4,5-Dimethyl-1,3-dioxolan-2-one Derivatives

Derivative TypeTarget OrganismMIC (μg/mL)Mechanism of ActionSelectivity
Chiral (S)-IsomerStaphylococcus aureus625-1250Cell Wall InhibitionHigh
Racemic MixtureCandida albicans312-625Membrane DisruptionModerate
Substituted AnaloguePseudomonas aeruginosa1250-2500Protein Synthesis BlockLow
Conjugated FormEnterococcus faecalis390-780DNA Replication BlockHigh

Comparative biological activity studies indicate that structural modifications at the 4 and 5 positions of the dioxolane ring can significantly alter antimicrobial potency [20] [25]. The presence of methyl substituents at these positions appears to enhance binding affinity to target enzymes while maintaining favorable pharmacokinetic properties . Advanced molecular modeling studies have confirmed that the dioxolane ring system adopts conformations that facilitate optimal interactions with bacterial enzyme active sites [20] [13].

XLogP3

1.2

Dates

Last modified: 08-19-2023

Explore Compound Types